

meta-analysis of diroximel fumarate efficacy versus other MS disease-modifying therapies

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Compound of Interest

Compound Name: *Diroximel Fumarate*

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Diroximel Fumarate in Relapsing Multiple Sclerosis: A Comparative Efficacy Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of the efficacy of **diroximel fumarate** (DRF) in comparison to other disease-modifying therapies (DMTs) for relapsing forms of multiple sclerosis (MS). The data presented is compiled from published meta-analyses and pivotal clinical trials, offering a quantitative comparison of key efficacy endpoints. Detailed experimental protocols for the cited studies and visualizations of relevant signaling pathways are included to provide a comprehensive resource for the scientific community.

Comparative Efficacy of Diroximel Fumarate

Diroximel fumarate is an oral fumarate that is rapidly converted to monomethyl fumarate (MMF), the same active metabolite as dimethyl fumarate (DMF).^[1] It has been shown to be bioequivalent to DMF, suggesting similar efficacy and safety profiles, but with an improved gastrointestinal tolerability profile.^{[1][2]} Meta-analyses using matching-adjusted indirect comparisons (MAICs) have been conducted to assess the comparative efficacy of DRF against several other DMTs.

Key Efficacy Endpoints

The primary measures of efficacy in MS clinical trials include the Annualized Relapse Rate (ARR), the time to confirmed disability progression (CDP), and radiological activity measured by magnetic resonance imaging (MRI), specifically the presence of gadolinium-enhancing (Gd+) T1 lesions and new or newly enlarging T2-hyperintense lesions.

Data Summary Tables

The following tables summarize the comparative efficacy of **diroximel fumarate** against other key MS DMTs based on available meta-analysis data.

Table 1: **Diroximel Fumarate** (DRF) vs. Ocrelizumab (OCR) and Interferon Beta-1a (IFN β -1a) [3][4]

Efficacy Outcome (at 96 weeks)	DRF vs. OCR	DRF vs. IFN β -1a
Annualized Relapse Rate (ARR)	No significant difference (0.18 vs. 0.16, p=0.347)	Favored DRF (0.19 vs. 0.29, p=0.002)
12-Week Confirmed Disability Progression (CDP)	No significant difference (6.4% vs. 9.1%, p=0.074)	Favored DRF (6.5% vs. 13.6%, p<0.0001)
24-Week Confirmed Disability Progression (CDP)	No significant difference (4.8% vs. 6.9%, p=0.14)	Favored DRF (4.9% vs. 10.5%, p<0.0001)
Proportion of Patients with Gd+ T1 Lesions	Favored OCR (16.4% vs. 9.1%, p<0.0001)	Favored DRF (15.7% vs. 33.2%, p<0.0001)
Proportion of Patients with New/Newly Enlarging T2 Lesions	Favored OCR (59.5% vs. 38.7%, p<0.0001)	No significant difference (58.4% vs. 61.7%)

Table 2: **Diroximel Fumarate** (DRF) vs. Ozanimod (OZA) and Interferon Beta-1a (IFN)

Efficacy Outcome	DRF vs. OZA	DRF vs. IFN
Annualized Relapse Rate (ARR)	Similar ARR (0.18 vs. 0.17)	Favored DRF (0.18 vs. 0.28)
12-Week Confirmed Disability Progression (CDP)	Favored DRF	Favored DRF
24-Week Confirmed Disability Progression (CDP)	Favored DRF	No strong evidence favoring DRF
Proportion of Patients without Gd+ T1 Lesions	Favored DRF	Favored DRF
Proportion of Patients without New/Newly Enlarging T2 Lesions	Favored DRF	Favored DRF

Table 3: Dimethyl Fumarate (DMF) vs. Teriflunomide (TRF)

Note: As DRF is bioequivalent to DMF, data for DMF is presented as a surrogate for DRF's comparison with Teriflunomide.

Efficacy Outcome	DMF vs. TRF
Short-term Relapse Risk	DMF slightly more effective (RR = 0.92, p=0.01)
Short-term Risk of Confirmed Disability Worsening (CDW)	No significant difference (RR = 0.99, p=0.69)
Time to Relapse	Longer in the DMF group (HR 0.734, p=0.026)
Time to 12-month Confirmed EDSS Worsening	Longer in the DMF group (HR 0.576, p=0.003)

Table 4: Dimethyl Fumarate (DMF) vs. Glatiramer Acetate (GA)

Note: As DRF is bioequivalent to DMF, data for DMF is presented as a surrogate for DRF's comparison with Glatiramer Acetate.

Efficacy Outcome	DMF vs. GA
Annualized Relapse Rate (ARR)	Favored DMF (Rate Ratio: 0.76, p=0.0474)
12-Week Confirmed Disability Progression	Favored DMF (Risk Ratio: 0.59, p<0.0001)

Experimental Protocols of Key Clinical Trials

The comparative efficacy data are derived from meta-analyses of several key clinical trials. The methodologies of these trials are summarized below.

EVOLVE-MS-1: Diroximel Fumarate Study

- **Study Design:** An ongoing, 2-year, open-label, single-arm, phase 3 study to evaluate the safety, tolerability, and efficacy of DRF in adults with relapsing-remitting MS (RRMS).
- **Patient Population:** Adults aged 18-65 years with a confirmed diagnosis of RRMS. Patients were either newly enrolled or had completed the EVOLVE-MS-2 study.
- **Treatment Regimen:** DRF was administered orally at a dose of 462 mg twice daily. For newly enrolled patients, the dose was titrated from 231 mg twice daily for the first week.
- **Primary Endpoint:** Safety and tolerability.
- **Exploratory Efficacy Endpoints:** Annualized relapse rate, confirmed disability progression, and MRI lesion activity.

OPERA I & II: Ocrelizumab vs. Interferon Beta-1a

- **Study Design:** Two identical, phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled trials.
- **Patient Population:** Patients with relapsing MS.
- **Treatment Regimens:**
 - Ocrelizumab: 600 mg intravenously every 24 weeks.
 - Interferon beta-1a: 44 mcg subcutaneously three times weekly for 96 weeks.

- Primary Endpoint: Annualized relapse rate at 96 weeks.
- Secondary Endpoints: Time to onset of 12- and 24-week confirmed disability progression, number of Gd+ T1 lesions, and number of new or newly enlarging T2 lesions.

RADIANCE: Ozanimod vs. Interferon Beta-1a

- Study Design: A 24-month, multicenter, randomized, double-blind, double-dummy, phase 3 trial.
- Patient Population: Patients with relapsing MS aged 18-55 years with an Expanded Disability Status Scale (EDSS) score of 0-5.0 and at least one documented relapse in the prior 12 months (or prior 24 months with at least one GdE lesion).
- Treatment Regimens:
 - Ozanimod: 1.0 mg or 0.5 mg orally once daily.
 - Interferon beta-1a: 30 µg intramuscularly once weekly.
- Primary Endpoint: Annualized relapse rate over 24 months.
- Secondary Endpoints: Number of new or newly enlarging T2 lesions, number of GdE lesions, and time to disability progression.

DEFINE & CONFIRM: Dimethyl Fumarate Studies

- Study Design: Two phase 3, randomized, double-blind, placebo-controlled trials (DEFINE and CONFIRM). CONFIRM also included a glatiramer acetate reference comparator arm.
- Patient Population: Patients with RRMS.
- Treatment Regimens:
 - Dimethyl fumarate: 240 mg orally twice daily or three times a day.
 - Placebo: (in both trials).
 - Glatiramer acetate: 20 mg subcutaneous daily injection (in CONFIRM).

- Primary Endpoint: Annualized relapse rate at 2 years.
- Secondary Endpoints: Number of new or enlarging T2-hyperintense lesions, proportion of patients relapsing, and time to disability progression.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of **diroximel fumarate** and the comparator DMTs are mediated through distinct signaling pathways.

Diroximel Fumarate (and Dimethyl Fumarate)

The active metabolite of **diroximel fumarate**, monomethyl fumarate, is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This pathway is crucial for cellular defense against oxidative stress, a key pathological feature of MS.

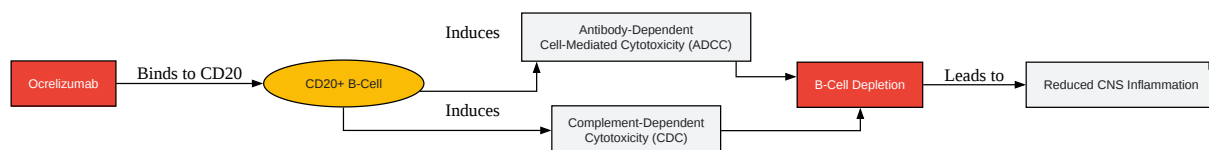


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Diroximel Fumarate Nrf2 Activation Pathway

Ocrelizumab

Ocrelizumab is a humanized monoclonal antibody that selectively targets and depletes CD20-expressing B-cells, which are thought to play a central role in the pathogenesis of MS.

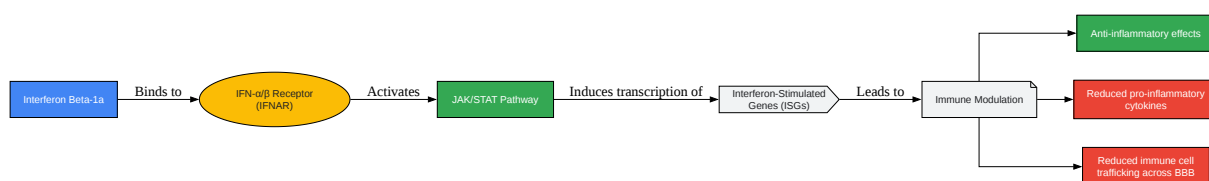


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Ocrelizumab Mechanism of Action

Interferon Beta-1a

Interferon beta-1a is a cytokine that modulates the immune response through a complex mechanism that is not fully elucidated. It is believed to shift the cytokine balance from pro-inflammatory to anti-inflammatory, reduce the migration of inflammatory cells into the central nervous system, and enhance the function of suppressor T-cells.

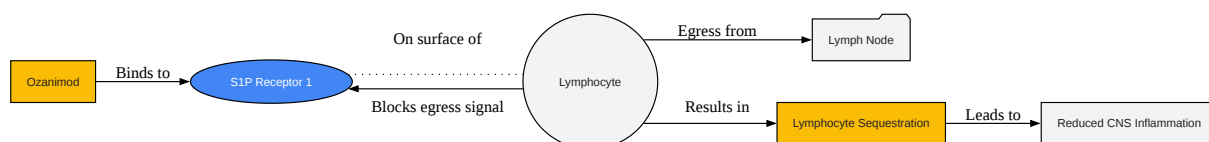


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Interferon Beta-1a Signaling Pathway

Ozanimod

Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator that selectively binds to S1P receptor subtypes 1 and 5. This binding prevents lymphocytes from egressing from lymph nodes, thereby reducing the number of circulating lymphocytes available to infiltrate the central nervous system.

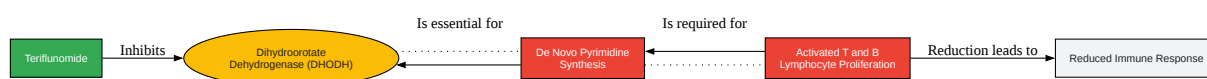


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Ozanimod Mechanism of Action

Teriflunomide

Teriflunomide is an oral immunomodulatory agent that inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition reduces the proliferation of activated T and B lymphocytes.

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Teriflunomide Mechanism of Action

Conclusion

This comparative guide summarizes the available meta-analysis data on the efficacy of **diroximel fumarate** versus other commonly used disease-modifying therapies for relapsing multiple sclerosis. The data suggests that **diroximel fumarate** offers comparable or superior efficacy on clinical outcomes such as relapse rates and disability progression when compared to interferon beta-1a and teriflunomide. Its efficacy in relation to ocrelizumab on clinical endpoints appears similar, though ocrelizumab shows an advantage in reducing MRI lesion activity. Compared to ozanimod, **diroximel fumarate** shows favorable outcomes in disability progression and radiological measures, with similar annualized relapse rates. The distinct mechanisms of action of these therapies, as illustrated in the signaling pathway diagrams, provide a basis for understanding their differential effects on the underlying pathophysiology of MS. This information is intended to support researchers, scientists, and drug development professionals in their ongoing efforts to advance the treatment of multiple sclerosis.

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